molecular formula C14H17N3OS2 B14937184 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14937184
M. Wt: 307.4 g/mol
InChI Key: IOLWLJBWLGDKGU-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring fused with a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole intermediate, followed by the introduction of the thiazole ring. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is maintained. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-1,3-thiazole-4-carboxamide
  • N-(4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Uniqueness: The presence of the isopropyl group and the specific arrangement of the thiazole rings in N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H17N3OS2/c1-7(2)12-11(15-8(3)19-12)13(18)17-14-16-9-5-4-6-10(9)20-14/h7H,4-6H2,1-3H3,(H,16,17,18)

InChI Key

IOLWLJBWLGDKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

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